Adenylyl-(3'-5')-adenosine

説明

Adenylyl-(3’-5’)-adenosine, also known as cyclic adenosine monophosphate, is a crucial second messenger in various biological processes. It plays a pivotal role in intracellular signal transduction, regulating numerous physiological responses such as metabolism, gene transcription, and cell proliferation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Adenylyl-(3’-5’)-adenosine typically involves the cyclization of adenosine triphosphate (ATP) under the influence of adenylyl cyclase enzymes. This reaction requires specific conditions, including the presence of magnesium ions and optimal pH levels to facilitate the conversion.

Industrial Production Methods: Industrial production of Adenylyl-(3’-5’)-adenosine often employs recombinant DNA technology to produce adenylyl cyclase enzymes in large quantities. These enzymes are then used to catalyze the conversion of ATP to Adenylyl-(3’-5’)-adenosine under controlled conditions, ensuring high yield and purity.

化学反応の分析

Types of Reactions: Adenylyl-(3’-5’)-adenosine undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by phosphodiesterases, leading to the formation of adenosine monophosphate.

Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.

Substitution: Involving the replacement of functional groups, typically in synthetic analogs.

Common Reagents and Conditions:

Hydrolysis: Requires phosphodiesterase enzymes and water.

Oxidation: May involve oxidizing agents like hydrogen peroxide.

Substitution: Often uses nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products:

Hydrolysis: Produces adenosine monophosphate.

Oxidation and Reduction: Can yield various oxidized or reduced forms of the compound.

Substitution: Results in modified analogs with different functional groups.

科学的研究の応用

Structural Characteristics

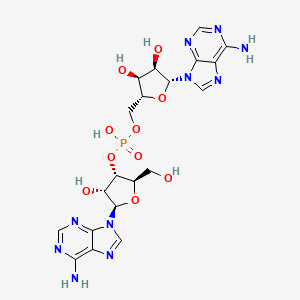

Adenylyl-(3'-5')-adenosine consists of two adenosine units linked by a phosphodiester bond. The structural conformation of ApA has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

- Conformational Studies : NMR studies indicate that ApA can adopt multiple conformations influenced by base-stacking interactions and flexibility around the phosphodiester bond. The predominant conformations are characterized by specific torsion angles that stabilize its structure .

- Crystal Structure : The crystal structure reveals an orthorhombic arrangement with distinct torsion angles within the phosphodiester group, contributing to its stability .

Biological Functions

This compound is integral to several biological processes:

- Cell Signaling : ApA serves as a precursor for cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various signaling pathways. cAMP modulates the activity of protein kinase A (PKA), influencing numerous cellular responses such as gene expression and enzyme activity .

- Enzyme Regulation : It acts as a substrate for adenylyl cyclases, which catalyze the formation of cAMP from ATP. The regulation of these enzymes can be influenced by factors such as divalent cations and specific inhibitors .

- Nucleotide Cleavage : Research has shown that ApA cleavage can be accelerated under specific conditions, suggesting potential applications in biochemical assays and drug delivery systems .

Scientific Research Applications

The applications of this compound span various fields:

- Biochemistry : Used as a substrate in enzymatic assays to study nucleotide metabolism.

- Molecular Biology : Investigated for its role in signal transduction pathways and its potential therapeutic effects in modulating cellular signaling.

- Pharmaceutical Industry : Employed in the production of nucleotide-based pharmaceuticals and biochemical reagents.

Case Studies and Research Findings

Several studies have highlighted the diverse roles of this compound:

- NMR Studies : A comprehensive NMR analysis demonstrated unique chemical shifts and coupling constants reflecting its dynamic conformational states, providing insights into molecular interactions in cellular environments .

- Cleavage Mechanism : Kinetic investigations using cobalt(III) complexes revealed significant increases in cleavage rates under specific conditions, informing strategies for targeted drug delivery systems .

- Immunological Role : Recent studies suggest that ApA may influence immune responses by modulating T cell activation and differentiation, indicating potential therapeutic implications in immunology .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemistry | Substrate for enzymatic assays | Affects nucleotide metabolism |

| Molecular Biology | Role in signal transduction | Influences cAMP levels |

| Pharmaceutical | Production of nucleotide-based drugs | High yields through biotechnological methods |

作用機序

Adenylyl-(3’-5’)-adenosine exerts its effects by activating protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of various target proteins. This phosphorylation cascade regulates numerous cellular processes, including metabolism, gene expression, and cell cycle progression.

類似化合物との比較

- Adenylyl-(3’-5’)-uridine 3’-monophosphate

- Guanosine 3’,5’-cyclic monophosphate

- Cytidine 3’,5’-cyclic monophosphate

Uniqueness: Adenylyl-(3’-5’)-adenosine is unique due to its specific role in activating PKA and its widespread involvement in various physiological processes. Its ability to act as a second messenger in multiple signaling pathways distinguishes it from other similar compounds.

生物活性

Adenylyl-(3'-5')-adenosine, also known as adenylyl-3',5'-adenosine or ApA, is a significant nucleotide that plays a crucial role in various biological processes. This compound is characterized by two adenosine monophosphate (AMP) units linked by a phosphodiester bond at the 3' and 5' positions. Its biological activity is primarily associated with cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP), which serves as an important second messenger in eukaryotic cells.

Structural Properties

This compound exhibits unique structural characteristics that influence its biological function. The compound's conformation can vary significantly based on environmental conditions, such as temperature and ionic strength. A study utilizing carbon-13 magnetic resonance spectroscopy revealed that the conformational flexibility of ApA allows it to adopt multiple states, which can affect its interaction with proteins and other cellular components .

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adenosine triphosphate (ATP) | Nucleotide | High-energy molecule, primary energy carrier |

| Cyclic adenosine monophosphate (cAMP) | Nucleotide | Functions as a secondary messenger |

| Adenylyl-(3'-5')-uridine 3'-monophosphate | Dinucleotide | Contains uridine instead of adenine |

| 3'-Phosphoadenosine-5'-phosphosulfate | Phosphorylated nucleotide | Involved in sulfation reactions |

This compound functions as a signaling molecule that modulates various physiological processes, including:

- Cell Proliferation : It influences the growth and division of cells through pathways activated by cAMP-dependent protein kinases (PKA).

- Differentiation : ApA plays a role in the differentiation of various cell types, particularly in response to hormonal signals.

- Apoptosis : The compound is involved in the regulation of programmed cell death, impacting cellular responses to stress and damage.

The activation of PKA by cAMP leads to phosphorylation events that alter the activity of numerous target proteins, thereby modulating cellular responses to hormones and neurotransmitters .

Research Findings

Numerous studies have examined the biological activity of this compound. For instance:

- A study demonstrated that ApA can inhibit interleukin-5 (IL-5) release from T lymphocytes, suggesting its potential role in anti-inflammatory responses .

- Another investigation focused on the conformational properties of ApA using NMR spectroscopy, revealing its dynamic behavior in solution and implications for its interactions with other biomolecules .

Case Studies

-

Inhibition of IL-5 Release :

- Objective : To evaluate the effect of ApA on IL-5 production in human peripheral blood mononuclear cells (PBMCs).

- Method : PBMCs were stimulated with anti-CD3 and anti-CD28 antibodies, followed by treatment with varying concentrations of ApA.

- Results : ApA significantly inhibited IL-5 production in a dose-dependent manner, indicating its potential therapeutic application in asthma management.

-

Conformational Studies :

- Objective : To investigate the conformational dynamics of this compound.

- Method : Carbon-13 NMR spectroscopy was employed to analyze the conformational states of ApA under different conditions.

- Results : The study found that ApA exhibits distinct conformational states influenced by temperature and ionic conditions, affecting its biological interactions .

特性

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSXBCQACJTYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N10O10P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293698 | |

| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-46-0, 102029-96-9 | |

| Record name | NSC91555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。